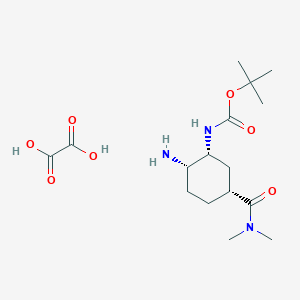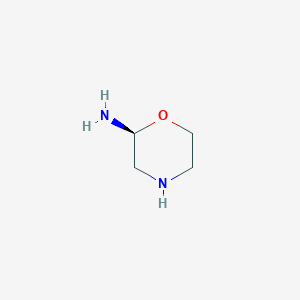![molecular formula C11H11N3O2S B12925201 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 4602-48-6](/img/structure/B12925201.png)
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic organic compound that contains a thiadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzyloxy and carboxamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzyloxy-substituted hydrazine with a suitable thiocarbonyl compound can lead to the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reaction. The choice of reagents and reaction conditions can significantly impact the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Benzyloxy)-1,2,3-thiadiazole-4-carboxamide
- 5-(Methoxy)-1,2,3-thiadiazole-4-carboxamide
- 5-(Ethoxy)-1,2,3-thiadiazole-4-carboxamide
Uniqueness
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the benzyloxy group, which can enhance its biological activity and solubility compared to other similar compounds. This structural feature may also influence its reactivity and the types of chemical reactions it can undergo .
Eigenschaften
CAS-Nummer |
4602-48-6 |
|---|---|
Molekularformel |
C11H11N3O2S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
5-(phenylmethoxymethyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c12-11(15)10-9(17-14-13-10)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15) |
InChI-Schlüssel |
JNWGKPVGMGRSML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2=C(N=NS2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)

![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)


![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)





